Fmoc-Asn-OH
CAS No.: 71989-16-7
Cat. No.: VC21542970
Molecular Formula: C19H18N2O5
Molecular Weight: 354.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 71989-16-7 |
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Molecular Formula | C19H18N2O5 |
Molecular Weight | 354.4 g/mol |
IUPAC Name | (2S)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid |
Standard InChI | InChI=1S/C19H18N2O5/c20-17(22)9-16(18(23)24)21-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H2,20,22)(H,21,25)(H,23,24)/t16-/m0/s1 |
Standard InChI Key | YUGBZNJSGOBFOV-INIZCTEOSA-N |
Isomeric SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)N)C(=O)O |
SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)N)C(=O)O |
Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)N)C(=O)O |
Chemical Structure and Properties
Fmoc-Asn-OH consists of the amino acid asparagine with its alpha-amino group protected by the Fmoc (9-fluorenylmethoxycarbonyl) group. This protection strategy is fundamental to controlled peptide synthesis, allowing selective deprotection under mild basic conditions while maintaining the integrity of other functional groups. Unlike some of its protected derivatives, Fmoc-Asn-OH demonstrates limited solubility characteristics, being only somewhat soluble in common peptide synthesis solvents such as N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) . This solubility limitation represents one of the primary challenges when using this compound in peptide synthesis applications.
The unprotected side chain amide group in Fmoc-Asn-OH can potentially undergo dehydration side reactions during activation, particularly when using carbodiimide reagents. This susceptibility to side reactions has prompted researchers to develop various protected derivatives with enhanced stability profiles .
Applications in Peptide Synthesis
Fmoc-Asn-OH serves as a fundamental component in Fmoc solid-phase peptide synthesis (SPPS), a methodology widely adopted for the construction of peptides with defined sequences. The Fmoc protection strategy allows for orthogonal deprotection conditions, making it compatible with various side-chain protecting groups and solid supports.
Coupling Methodologies
In peptide synthesis applications, Fmoc-Asn-OH can be coupled using standard procedures including BOP/HOBt/NMM and HATU/HOAt/NMM combinations. Research has demonstrated that these reagent combinations yield comparable results with coupling times ranging from 60 to 120 minutes . The specific coupling methodology selection typically depends on the particular sequence being synthesized and the position of the asparagine residue within that sequence.
When Fmoc-Asn-OH serves as an N-terminal residue, special consideration must be given to reaction conditions and times to ensure complete coupling. This position-dependent reactivity has been documented in comparative studies examining coupling efficiency across various test peptides .
Comparative Analysis with Protected Derivatives
One of the primary challenges associated with using unprotected Fmoc-Asn-OH involves its limited solubility and potential for side reactions. To address these limitations, various protected derivatives have been developed, each offering distinct advantages in specific synthesis contexts.
Efficiency in Peptide Synthesis
Extensive research has compared the efficiency of Fmoc-Asn-OH against various protected derivatives in multiple peptide synthesis scenarios. In a comprehensive study involving seven test peptides, the relative efficiency of different asparagine derivatives was established as follows:
Fmoc-Asn(Tmob)-OH > Fmoc-Asn-OH > Fmoc-Asn(Mtt)-OH = Fmoc-Asn(Trt)-OH > Fmoc-Asn(Mbh)-OH
This efficiency ranking, based on target peptide purity, positions unprotected Fmoc-Asn-OH as superior to several protected forms but less effective than Fmoc-Asn(Tmob)-OH. These findings suggest that while protected derivatives offer certain advantages, unprotected Fmoc-Asn-OH maintains competitive performance in many synthesis applications.
Research Findings on Synthesis Applications
Contemporary research continues to explore the optimal conditions and applications for Fmoc-Asn-OH in peptide synthesis. A significant multipin method study demonstrated its utility in comparative methodological investigations.
Multipin Method Studies
The multipin method of peptide synthesis has proven to be a powerful methodological tool for conducting large numbers of comparative studies simultaneously. In one notable investigation, researchers synthesized seven test peptides using various N-terminal derivatives including Fmoc-Asn-OH . The test peptides included:
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NVQAAIDYIG-cyclo(KP)
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NTVQAAIDYIG-cyclo(KP)
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NRVYVHPFNL
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NRVYVHPFHL
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NEAYVHDAPVRSLN
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NQLVVPSEGLYLIYSQVLFK
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NPNANPNANPNA
This comprehensive study, which encompassed 33 distinct experiments, revealed important insights regarding the coupling efficiency and steric effects of Fmoc-Asn-OH compared to its protected counterparts. Peptides with sequences specifically designed to highlight steric bulk effects demonstrated varying degrees of coupling efficiency with different asparagine derivatives .
Protected Derivatives Development
Researchers have developed various N-omega protected derivatives of Fmoc-Asn-OH to address its limitations. Among these, xanthenyl-protecting groups have shown promise as effective alternatives. These derivatives, including Fmoc-Asn(Xan)-OH, Fmoc-Asn(2-Moxan)-OH, and Fmoc-Asn(3-Moxan)-OH, are prepared through acid-catalyzed reactions of appropriate xanthydrols with Fmoc-Asn-OH .
These protected forms have demonstrated utility in challenging peptide syntheses, including:
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Modified Riniker's peptide (to investigate tryptophan alkylation side reactions)
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Briand's peptide (to assess N-terminal deblocking)
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Marshall's ACP (65-74) (to test difficult coupling scenarios)
Analytical Characterization
Analytical characterization of Fmoc-Asn-OH and its derivatives typically involves multiple complementary techniques to confirm structure, purity, and performance characteristics.
Common Analytical Methods
High-throughput analytical techniques such as ion spray mass spectrometry and reverse-phase HPLC have proven invaluable for assessing the purity and identity of synthesized peptides containing asparagine residues . These methods allow researchers to directly compare the performance of different asparagine derivatives under standardized conditions.
For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about chemical shifts associated with specific functional groups. Additional analytical parameters typically evaluated include:
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Appearance (visual assessment)
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Color index
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Identity confirmation (IR spectroscopy)
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Enantiomeric purity
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HPLC purity profile
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TLC purity assessment
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Solubility characteristics
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Water content (Karl Fischer titration)
Side Reactions and Protection Strategies
One of the primary concerns when using Fmoc-Asn-OH in peptide synthesis involves potential side reactions of the unprotected amide side chain. The side chain can undergo dehydration during activation, particularly with carbodiimide reagents, leading to unwanted byproducts and reduced peptide purity .
Protection Group Selection
Various protection strategies have been developed to prevent side reactions associated with the asparagine side chain. The trityl (Trt) group represents one commonly employed protection approach, effectively preventing dehydration side reactions during activation . Alternative protection strategies include:
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Xanthyl (Xan) group
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4-methyltrityl (Mtt) group
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2,4,6-trimethoxybenzyl (Tmob) group
Each protection strategy offers distinct advantages in terms of stability, deprotection conditions, and compatibility with various peptide sequences.
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